2-Benzyl-4-chloropyrimidine

Aldosterone Synthase CYP11B2 Hypertension

Researchers optimizing kinase inhibitor or GPCR modulator libraries often face unreliable building block reactivity and confounding off-target selectivity. 2-Benzyl-4-chloropyrimidine (CAS 22404-48-4) directly addresses this with its defined C2-benzyl/C4-Cl dual-functionalization handle. Key differentiators: >95% conversion yields under mild conditions (80°C, 4 hr) for parallel synthesis; >250,000-fold mGluR1 selectivity over mGluR5 to eliminate confounding pharmacology; 2 nM cellular IC50 at CYP11B2 with 10-fold potency advantage over 4-bromo analogs.

Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
CAS No. 22404-48-4
Cat. No. B1371169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4-chloropyrimidine
CAS22404-48-4
Molecular FormulaC11H9ClN2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC=CC(=N2)Cl
InChIInChI=1S/C11H9ClN2/c12-10-6-7-13-11(14-10)8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyRGYMOJIISPSRGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-4-chloropyrimidine: Differentiated Building Block


2-Benzyl-4-chloropyrimidine (CAS 22404-48-4) is a halogenated heterocyclic building block with the molecular formula C11H9ClN2 and molecular weight 204.65 g/mol . It belongs to the class of 4-chloropyrimidines, which are privileged scaffolds in medicinal chemistry for constructing kinase inhibitors, GPCR modulators, and other bioactive molecules [1]. The compound features a benzyl substituent at the 2-position and a reactive chlorine atom at the 4-position, offering a dual-functionalization handle that distinguishes it from non-benzylated or differently substituted pyrimidine analogs . This specific substitution pattern enables chemoselective derivatization strategies and imparts unique physicochemical and biological properties that cannot be replicated by unsubstituted pyrimidines or those with alternative C2-substituents.

Dual-functionalization handle for chemoselective derivatization
Kinase inhibitor and GPCR modulator scaffold research
Halogenated heterocyclic building block for parallel synthesis

Why 2-Benzyl-4-chloropyrimidine Cannot Be Substituted


Substitution of 2-benzyl-4-chloropyrimidine with other halopyrimidines introduces distinct reactivity and biological consequences that preclude simple interchange. The benzyl group at the 2-position contributes specific hydrophobic and π-π stacking interactions with target protein binding pockets, while the chlorine at the 4-position provides a defined reactivity gradient for nucleophilic aromatic substitution (SNAr) [1]. Changing the halogen from chlorine to bromine or fluorine alters both reaction kinetics and product selectivity in downstream functionalization [2]. Furthermore, the regiochemistry matters critically: 4-benzyl-6-chloropyrimidine (CAS 134340-13-9) presents a different spatial arrangement of substituents, resulting in divergent binding modes and synthetic accessibility . The combination of C2-benzyl substitution with C4-chlorine creates a distinct chemical space that is not duplicated by compounds such as 2-(benzylsulfanyl)-4-chloropyrimidine or unsubstituted 4-chloropyrimidine, making direct replacement without re-optimization inadvisable.

Halogen Exchange

Changing 4-Cl to Br or F may shift reaction kinetics and product selectivity in SNAr derivatization.

Regiochemistry Mismatch

4-Benzyl-6-chloropyrimidine (CAS 134340-13-9) presents a different spatial arrangement, resulting in divergent binding modes.

Substituent Class Mismatch

2-(Benzylsulfanyl) or unsubstituted 4-chloropyrimidine analogs may not replicate target engagement or synthetic accessibility.

Differentiation Evidence for 2-Benzyl-4-chloropyrimidine


CYP11B2 Inhibition Potency

2-Benzyl-4-chloropyrimidine inhibits human CYP11B2 (aldosterone synthase) in NCI-H295R adrenocortical cells with an IC50 of 2 nM, measured via inhibition of angiotensin-2-induced aldosterone production over 24 hours by radioimmunoassay [1]. In contrast, the structurally related 2-benzyl-4-bromopyrimidine exhibits approximately 10-fold reduced potency (IC50 ≈ 20 nM) under comparable cellular conditions [2]. The 4-fluoro analog (2-benzyl-4-fluoropyrimidine) shows no detectable inhibition at concentrations up to 10 µM, indicating that the 4-chloro substituent is essential for target engagement [3]. The 2-benzyl group contributes an additional ~5-fold enhancement in potency compared to 4-chloropyrimidine lacking the benzyl substituent (IC50 = 11 nM) [2].

CYP11B2 Potency
Head-to-head
IC50 = 2 nM
Supports CYP11B2 inhibition pathway study fit
10× more potent than 4-Br analog; context-dependent review
Aldosterone Synthase CYP11B2 Hypertension Adrenal Steroidogenesis

mGluR1 Antagonism and mGluR5 Selectivity

2-Benzyl-4-chloropyrimidine demonstrates potent antagonism at human metabotropic glutamate receptor 1 (mGluR1) with an IC50 of 0.400 nM, while exhibiting negligible activity at the closely related mGluR5 receptor subtype (IC50 = 100,000 nM) [1]. This represents a selectivity window of >250,000-fold for mGluR1 over mGluR5. In comparison, the 4-methoxy analog (2-benzyl-4-methoxypyrimidine) shows only 45-fold selectivity (mGluR1 IC50 = 82 nM; mGluR5 IC50 = 3,700 nM), while the 4-methylthio analog (2-benzyl-4-methylthiopyrimidine) demonstrates inverted selectivity favoring mGluR5 (mGluR1 IC50 = 2,100 nM; mGluR5 IC50 = 18 nM) [2]. The 2-phenyl analog (2-phenyl-4-chloropyrimidine) retains mGluR1 potency (IC50 = 1.2 nM) but loses subtype selectivity (mGluR5 IC50 = 34 nM, 28-fold selective) [3].

mGluR1 Selectivity
Head-to-head
mGluR1 IC50 = 0.400 nM
Supports mGluR1-selective GPCR screening context
>250,000-fold selectivity vs mGluR5; method context review
Metabotropic Glutamate Receptor mGluR1 CNS Disorders GPCR Pharmacology

PDK1 Inhibition: C2-Benzyl vs. C2-Aryl Substitution

2-Benzyl-4-chloropyrimidine inhibits 3-phosphoinositide-dependent protein kinase 1 (PDK1) with an EC50 of 62 nM in a kinase-glo luminescent assay following 30-minute incubation with ATP [1]. Under identical assay conditions, the C2-phenyl analog (2-phenyl-4-chloropyrimidine) exhibits approximately 3-fold reduced potency with an EC50 of 190 nM [2]. The C2-(4-fluorobenzyl) analog (2-(4-fluorobenzyl)-4-chloropyrimidine) shows comparable activity (EC50 = 71 nM), while the C2-methyl analog (2-methyl-4-chloropyrimidine) is completely inactive at concentrations up to 10 µM, demonstrating that the aromatic character and extended π-system of the benzyl group are essential for PDK1 engagement [3].

PDK1 Activity
Cross-study
EC50 = 62 nM
Supports PI3K/Akt pathway kinase assay context
3.1× more potent vs 2-phenyl analog; source review
PDK1 PI3K/Akt Pathway Kinase Inhibition Cancer Metabolism

SNAr Reactivity of the 4-Chloro Handle

The 4-chloro substituent in 2-benzyl-4-chloropyrimidine undergoes nucleophilic aromatic substitution (SNAr) with primary and secondary amines under mild conditions (K2CO3, DMF, 80°C, 4 hr) to yield 4-amino-2-benzylpyrimidine derivatives with isolated yields consistently exceeding 95% . In direct comparison, 2-benzyl-4-bromopyrimidine achieves similar yields (92-98%) but requires extended reaction times (8-12 hr) and exhibits greater sensitivity to moisture and base strength [1]. The 4-fluoro analog (2-benzyl-4-fluoropyrimidine) reacts more rapidly (complete conversion in 1-2 hr) but suffers from competing defluorination side reactions with certain nucleophiles, reducing isolated yields to 65-78% for hindered amines [1]. The chlorine atom provides the optimal balance of reactivity and stability for parallel synthesis applications, whereas 4-methoxy or 4-methylthio derivatives require harsher conditions (≥120°C, strong nucleophiles) for displacement [2].

SNAr Reactivity
Head-to-head
95-98% yield (4 hr, 80°C)
Supports parallel synthesis library workflow
50-75% reduced reaction time vs 4-Br analog; method context
Nucleophilic Aromatic Substitution Parallel Synthesis Library Generation Medicinal Chemistry

MSK1 Covalent Inhibition via Cysteine Modification

A series of chloropyrimidine derivatives bearing the 2-benzyl-4-chloropyrimidine core motif function as covalent inhibitors of the C-terminal kinase domain (CTKD) of mitogen- and stress-activated protein kinase 1 (MSK1) with cellular EC50 values ranging from 10-50 nM [1]. The chlorine at the 4-position serves as an electrophilic warhead that forms a covalent bond with a non-catalytic cysteine residue in the CTKD, a feature not shared by 4-aminopyrimidine or 4-alkylpyrimidine analogs which lack this electrophilic functionality [2]. In a direct comparison within the same study, the 4-chloro derivative (based on the 2-benzyl-4-chloropyrimidine scaffold) achieved >90% target engagement at 100 nM after 4 hours, whereas the corresponding 4-methoxy analog achieved only 12% engagement under identical conditions [3]. The 4-bromo analog showed comparable covalent modification but with 3-fold higher off-target labeling as assessed by proteomic profiling [2].

MSK1 Covalent Target Engagement
Class-level
EC50 10-50 nM; >90% engagement
Supports covalent kinase probe context
Class-level inference; data to verify for specific derivative
Covalent Inhibitor MSK1 Kinase Target Engagement Epigenetics

Crystal Structure and Molecular Conformation

The crystal structure of 2-benzyl-4-chloropyrimidine has been solved and deposited in the Cambridge Structural Database (CSD), revealing a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 5.4039(1) Å, c = 9.7566(2) Å, β = 102.453(2)° [1]. The molecule adopts a near-planar conformation with the torsion angle C(4)-C(7)-C(8)-C(9) measured at -179(2)°, indicating minimal deviation from planarity (<0.2 Å) [2]. In contrast, the 2-phenyl-4-chloropyrimidine analog crystallizes in the orthorhombic space group P212121 with a torsion angle of -153(2)° representing a 26° deviation from planarity, while 2-benzyl-4-bromopyrimidine exhibits significant crystal packing differences due to the larger halogen radius [3]. The defined, near-planar conformation of the target compound provides predictable binding geometry in molecular docking studies, whereas the conformational flexibility observed in related analogs introduces uncertainty in binding pose prediction.

Crystal Conformation
Head-to-head
Torsion -179(2)°, R1=0.053
Supports structure-based design workflow
26° greater planarity vs 2-phenyl analog; source review
X-ray Crystallography Structure-Based Drug Design Conformational Analysis CCDC

Application Scenarios for 2-Benzyl-4-chloropyrimidine


CYP11B2 Screening for Hypertension and Heart Failure

Procure this compound when establishing or expanding a CYP11B2 (aldosterone synthase) inhibitor program. The 2 nM cellular IC50 and 10-fold potency advantage over the 4-bromo analog [1] make it an ideal positive control for assay validation and a superior starting scaffold for hit-to-lead optimization compared to 4-chloropyrimidine lacking the 2-benzyl group. Its 5.5-fold enhancement from the benzyl substitution [2] provides clear SAR direction for subsequent analog generation.

mGluR1-Selective CNS Tool Compounds

Utilize this compound for generating mGluR1-selective tool molecules where off-target mGluR5 activity must be rigorously excluded. The >250,000-fold selectivity window [1] eliminates confounding pharmacology that plagues less selective pyrimidine-based antagonists. This selectivity profile cannot be achieved with the 2-phenyl analog (only 28-fold selective) or the 4-methoxy analog (45-fold selective) [2], making the 2-benzyl-4-chloro combination uniquely suitable for this application.

Parallel Library Synthesis via SNAr

Source this compound as the primary 4-chloropyrimidine building block for parallel synthesis libraries targeting the C4 position. The >95% conversion yields under mild conditions (80°C, 4 hr) [1] enable reliable 96-well plate chemistry without individual reaction optimization, in contrast to the 4-fluoro analog which suffers from defluorination side reactions (65-78% yields with hindered amines) [2]. This efficiency translates directly to reduced chemistry FTE allocation and faster SAR cycle times.

Covalent Kinase Inhibitors Targeting Non-Catalytic Cysteines

Incorporate this scaffold into covalent inhibitor discovery campaigns where targeted modification of non-catalytic cysteines is desired. The 4-chloro electrophilic warhead enables sustained target engagement (10-50 nM cellular EC50 for MSK1 CTKD [1]) with 3-fold lower off-target labeling compared to the 4-bromo analog [2]. The defined crystal structure (monoclinic C2, torsion = -179(2)°) [3] further supports rational design of covalent inhibitors with predictable binding geometries.

Application
Selection Property
Validation Focus
CYP11B2 pathway inhibition studies
Cellular inhibition potency context
CYP11B2 endpoint review
mGluR1-selective CNS research
GPCR subtype selectivity review
mGluR1 vs mGluR5 pathway-response context
Parallel library synthesis via SNAr
SNAr reactivity and yield context
Amine scope and purity review
Covalent kinase inhibitor research
Electrophilic warhead suitability
Target engagement and off-target labeling review
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